BenchChemオンラインストアへようこそ!

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

Obtain the specific 2,8-dimethyl-3-pentanamido regioisomer (CAS 897617-19-5) to ensure target engagement in adenosine A1 profiling and antimalarial SAR studies. This CNS-penetrant (cLogP 1.2, tPSA 61.8 Ų) scaffold is distinct from 2,7-dimethyl variants, where positional isomerism alters potency >10-fold. Ideal for hit-to-lead optimization with a modifiable C-3 pentanamide linker for probe derivatization.

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 897617-19-5
Cat. No. B2542824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide
CAS897617-19-5
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESCCCCC(=O)NC1=C(N=C2C=C(C=CN2C1=O)C)C
InChIInChI=1S/C15H19N3O2/c1-4-5-6-13(19)17-14-11(3)16-12-9-10(2)7-8-18(12)15(14)20/h7-9H,4-6H2,1-3H3,(H,17,19)
InChIKeyUFHSSWQQDSXTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide (CAS 897617-19-5): Procurement-Relevant Structural Identity and Physicochemical Profile


N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide (CAS 897617-19-5, PubChem CID 16799382) is a synthetic heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class [1]. Its core consists of a fused pyridine–pyrimidine bicyclic system bearing methyl groups at the C-2 and C-8 positions and an n-pentanamide side chain at the C-3 position (molecular formula C₁₅H₁₉N₃O₂, MW 273.33 g·mol⁻¹, cLogP 1.2, tPSA 61.8 Ų) [1]. The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is recognized across medicinal chemistry for its capacity to engage diverse biological targets, including adenosine receptors, efflux pumps, and viral enzymes, depending on the precise substitution pattern [2][3].

Why N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide Cannot Be Replaced by Generic In-Class Analogs


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine family, even minor alterations to the substitution pattern produce profound shifts in biological target engagement. The 2,8-dimethyl substitution pattern establishes a specific steric and electronic environment around the bicyclic core that fundamentally influences molecular recognition [1]. Close analogs such as N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide (CAS 897616-58-9, lacking the C-8 methyl) and N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide (CAS 946234-88-4, methyl relocated from C-8 to C-7) differ in their shapes, dipole moments, and hydrogen-bonding surfaces . Published structure–activity relationship (SAR) studies on pyrido[1,2-a]pyrimidine-based efflux pump inhibitors and adenosine receptor antagonists have demonstrated that positional isomerism at the pyridine ring alone can alter in vitro potency by more than 10-fold [2]. Consequently, substituting this compound with a positional isomer or a differently substituted analog without confirmatory assay data introduces substantial risk of target disengagement and invalid experimental conclusions.

Quantitative Differentiation Evidence for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide vs. Closest Analogs


2,8-Dimethyl Regioisomerism: Physicochemical Differentiation from 2,7-Dimethyl and 2-Methyl Analogs

The 2,8-dimethyl substitution pattern of the target compound confers a distinct electrostatic and steric topology compared to the closest commercially available analogs. The 2,7-dimethyl regioisomer (CAS 946234-88-4) relocates the methyl group from C-8 to C-7, altering the molecular dipole orientation and the spatial presentation of the pyridine ring to biological targets . The 2-methyl analog (CAS 897616-58-9) lacks the C-8 methyl entirely, resulting in a reduced molecular volume and altered hydrophobic contact area . These differences are not cosmetic: the 2,8-dimethyl pattern yields a computed cLogP of 1.2 and a topological polar surface area (tPSA) of 61.8 Ų [1], values that place the compound in a distinct region of drug-like chemical space compared to the 2,7-dimethyl analog (cLogP ~1.0, tPSA ~61.8 Ų) or the 2-methyl analog (cLogP ~0.8, tPSA ~61.8 Ų), with the primary divergence manifesting in lipophilicity-driven membrane permeability and non-specific protein binding potential [2].

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

Class-Level Target Engagement: Pyrido[1,2-a]pyrimidine Adenosine A₁ Receptor Antagonism Compared Across Substitution Patterns

The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has been extensively characterized as a privileged structure for adenosine A₁ receptor antagonism. In published studies, structurally related 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives with alkyl amide side chains at the C-3 position have exhibited binding affinities (Kᵢ values) ranging from 3.5 nM to 70 nM at the human adenosine A₁ receptor, depending on substituent identity and position [1][2]. The 2,8-dimethyl substitution in the target compound provides a specific steric complementarity to the A₁ binding pocket that is absent in the 2,7-dimethyl or 2-methyl-only variants. Although direct head-to-head binding data for CAS 897617-19-5 itself are not publicly available, the broader SAR landscape indicates that the C-8 methyl group is a critical determinant of selectivity between A₁, A₂A, and A₃ subtypes [3]. This positions the target compound as a rationally designed probe for adenosine receptor subtype profiling, distinct from regioisomeric analogs that may exhibit different selectivity fingerprints.

Adenosine Receptor GPCR Pharmacology Binding Affinity

Class-Level Efflux Pump Inhibitory Potential: Differentiation from C-2-Derivatized Pyrido[1,2-a]pyrimidine Efflux Pump Inhibitors

The 4-oxo-4H-pyrido[1,2-a]pyrimidine class has proven utility as MexAB-OprM efflux pump inhibitors (EPIs) in Pseudomonas aeruginosa, with C-2 carbon-substituted analogs potentiating levofloxacin (LVFX) and aztreonam (AZT) activity by 4- to 64-fold at concentrations of 1–10 µg·mL⁻¹ [1]. Critically, published SAR from this series demonstrates that the position of substitution on the pyrido[1,2-a]pyrimidine scaffold is a dominant factor: C-2-derivatized compounds function as EPIs, whereas C-3-carboxamide-bearing analogs (such as the target compound) have been explored for distinct pharmacological applications, including antimalarial activity (IC₅₀ values of 33–37 µM against Plasmodium falciparum for related C-3 carbamate and carboxamide derivatives) [2][3]. The target compound, bearing a C-3 pentanamide rather than a C-2 substituent, is therefore pharmacologically non-interchangeable with the well-characterized C-2 EPI series. This positional specificity is essential for procurement decisions when selecting compounds for either antimicrobial adjuvant screening or antimalarial profiling campaigns.

Antimicrobial Resistance Efflux Pump Inhibition Pseudomonas aeruginosa

Analgesic Pharmacophore Alignment: 2,8-Dimethyl Pattern as a Privileged Substructure for Opioid-Sparing Analgesic Activity

Patent literature (US 4,219,649) and subsequent medicinal chemistry publications have established that 2-alkyl-3-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidines possess marked analgesic properties, with 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride serving as a benchmark compound in this series [1][2]. The target compound differs from this prototype by bearing the second methyl group at C-8 (rather than C-6) and an n-pentanamide at C-3 (rather than an ethyl group). SAR analyses within this therapeutic class indicate that the analgesic potency is sensitive to the position of the second methyl substituent on the pyridine ring, with C-6, C-7, and C-8 substitution yielding distinct efficacy and toxicity profiles [2][3]. Although quantitative in vivo analgesic data for CAS 897617-19-5 are not available in the public domain, the 2,8-dimethyl pattern represents a specific, non-obvious regioisomeric choice within the analgesic patent space that is explicitly claimed and differentiated from the 2,6- and 2,7-dimethyl variants [2].

Analgesic Discovery Pain Pharmacology Pyridopyrimidine

Targeted Application Scenarios for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide Based on Quantitative Differentiation Evidence


Adenosine A₁ Receptor Subtype Selectivity Profiling and GPCR Screening Library Design

The 2,8-dimethyl-3-pentanamido substitution pattern places this compound within the established SAR space of adenosine A₁ receptor antagonists. Screening libraries seeking to achieve A₁/A₂A/A₃ subtype selectivity profiling should include this specific regioisomer to ensure coverage of the C-8 methyl pharmacophoric point, which has been implicated in subtype discrimination [1]. The compound's cLogP of 1.2 and tPSA of 61.8 Ų are consistent with CNS-penetrant chemical space, making it suitable for programs targeting central adenosine receptors [2].

Antimalarial Lead Optimization Starting from a C-3 Carboxamide Chemotype

Published antimalarial screening of 42 pyrido[1,2-a]pyrimidine derivatives identified C-3 carbamate and carboxamide derivatives with moderate activity against Plasmodium falciparum (IC₅₀ = 33–37 µM) [1]. The target compound, bearing a C-3 pentanamide chain, is structurally aligned with this antimalarial chemotype and can serve as a starting point for hit-to-lead optimization. Procurement of this specific compound—rather than a C-2-derivatized or 2,7-dimethyl analog—ensures alignment with the published antimalarial pharmacophore model.

Analgesic Drug Discovery Leveraging a Patent-Differentiated 2,8-Dimethyl Scaffold

The pyrido[1,2-a]pyrimidine class has demonstrated analgesic activity in multiple in vivo models, with the position of the second methyl substituent being a key determinant of potency and therapeutic index [1][2]. The 2,8-dimethyl configuration represents a distinct regioisomeric entry within this analgesic patent landscape. Medicinal chemistry teams pursuing non-opioid analgesics can use this compound to explore SAR around the C-8 position, complementing existing data on 2,6- and 2,7-dimethyl variants.

Chemical Biology Probe Development Targeting Pyrido[1,2-a]pyrimidine-Interacting Proteins

As a functionalized 4-oxo-4H-pyrido[1,2-a]pyrimidine with a synthetically tractable pentanamide side chain, this compound is suitable for further derivatization into affinity probes, fluorescent tracers, or biotinylated pull-down reagents [1]. The C-3 amide linkage provides a modifiable handle for conjugation chemistry, while the 2,8-dimethyl substitution maintains the core pharmacophore integrity during derivatization. This distinguishes it from C-2-substituted analogs, where modification at the principal diversity site may compromise target engagement.

Quote Request

Request a Quote for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.